

Unveiling Lnd 796: A Technical Guide to a Novel Aminosteroid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lnd 796, also known as LNF 209, is a synthetic aminosteroid derivative that has been investigated for its potential as a cardiotonic agent. Exhibiting a positive inotropic effect similar to that of digitalis glycosides, Lnd 796's unique pharmacological profile also includes antimuscarinic properties. Initially developed by Evonik Industries AG, the compound's journey through preclinical research has provided valuable insights into its mechanism of action and potential therapeutic applications in cardiovascular diseases. Although its development status is currently listed as discontinued, the scientific data surrounding Lnd 796 remains a significant point of reference for the ongoing exploration of novel cardiac therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Lnd 796, presenting key data and experimental methodologies to support further research and development in the field.

Physicochemical Properties

Lnd 796 is chemically identified as a C14-aminosteroid. Its molecular structure and properties are summarized in the table below.



Property	Value
Molecular Formula	C27H45NO7
Synonyms	LND-796, Lnf-209 free base
Chemical Class	Aminosteroid

Biological Activity and Mechanism of Action

Lnd 796 exerts its primary biological effects on the cardiovascular system, demonstrating a concentration-dependent positive inotropic effect on cardiac muscle.[1] This is accompanied by distinct electrophysiological changes. The core mechanism of action is believed to involve two key pathways:

- Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin and ouabain, Lnd 796 inhibits the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and enhanced myocardial contractility.
- Enhanced Ca2+ Entry: Evidence suggests that Lnd 796 also promotes an enhanced entry of calcium ions through the slow calcium channels in cardiomyocytes.[1]

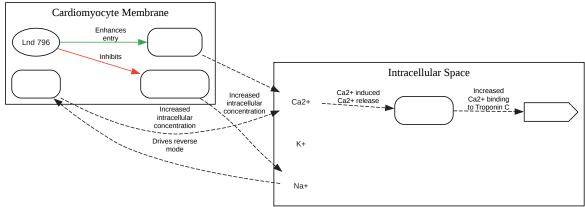
A notable characteristic of **Lnd 796** is its dual activity as a competitive antagonist at muscarinic M-cholinoceptors, a property not observed with ouabain.[1]

Signaling Pathway

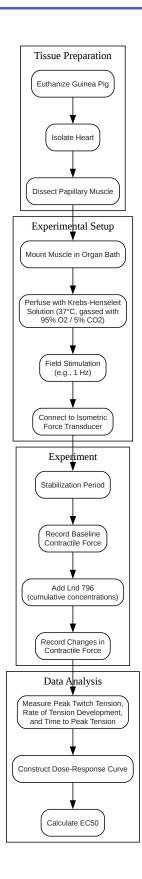
The proposed mechanism of action for the inotropic effects of **Lnd 796** is illustrated in the following signaling pathway diagram.



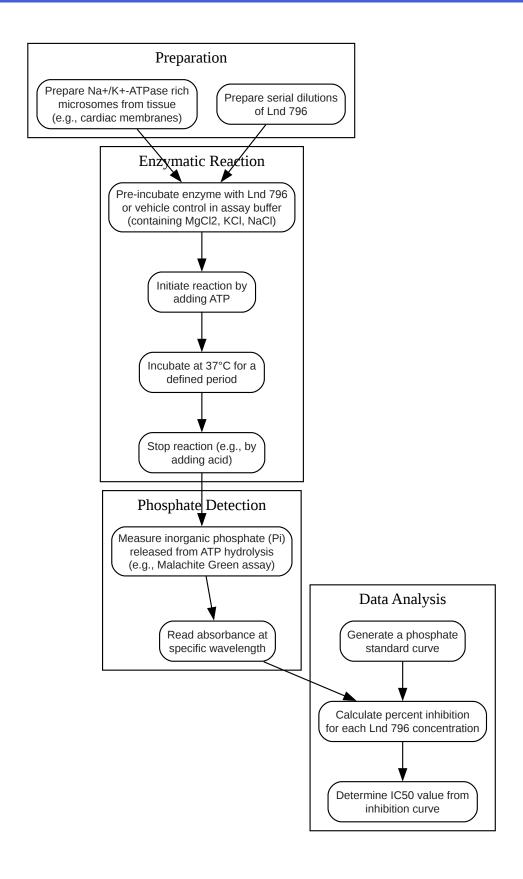












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References

- 1. C14-aminosteroid LNF 209, an agent with positive inotropic and antimuscarinic activity -PubMed [pubmed.ncbi.nlm.nih.gov]
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